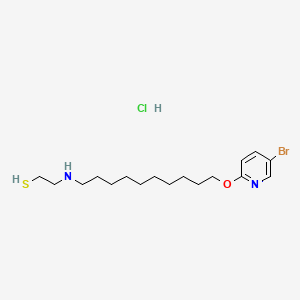
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride: is a chemical compound with the molecular formula C17H28BrClN2OS It is a derivative of ethanethiol, characterized by the presence of a brominated pyridine ring and a decyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride typically involves a multi-step process:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine in the presence of a catalyst to form 5-bromo-2-pyridine.
Formation of Pyridyloxy Decyl Chain: The brominated pyridine is then reacted with decanol to form 5-bromo-2-pyridyloxy decyl.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride can undergo oxidation reactions, typically forming disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The brominated pyridine ring and the decyl chain allow it to interact with hydrophobic and hydrophilic regions of target molecules, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
- Ethanethiol, 2-(5-(5-bromo-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride
- Ethanethiol, 2-(5-(5-fluoro-2-pyridyloxy)pentyl)amino-, hydrochloride
Comparison:
- Ethanethiol, 2-(10-(5-bromo-2-pyridyloxy)decyl)amino-, hydrochloride has a longer decyl chain compared to its pentyl counterparts, which may affect its solubility and interaction with target molecules.
- The presence of different halogens (bromine, chlorine, fluorine) in similar compounds can influence their reactivity and biological activity.
- The unique combination of the brominated pyridine ring and the decyl chain in this compound provides distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
41287-60-9 |
|---|---|
Molekularformel |
C17H30BrClN2OS |
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
2-[10-(5-bromopyridin-2-yl)oxydecylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C17H29BrN2OS.ClH/c18-16-9-10-17(20-15-16)21-13-8-6-4-2-1-3-5-7-11-19-12-14-22;/h9-10,15,19,22H,1-8,11-14H2;1H |
InChI-Schlüssel |
JLZIDTSPQVEYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)OCCCCCCCCCCNCCS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


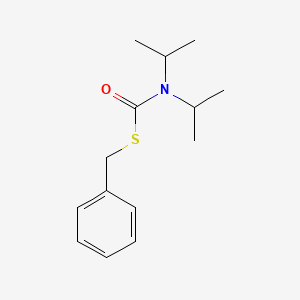
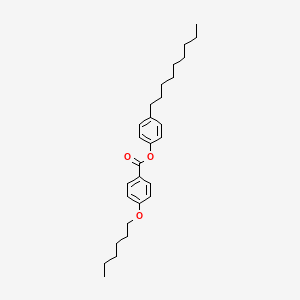

![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
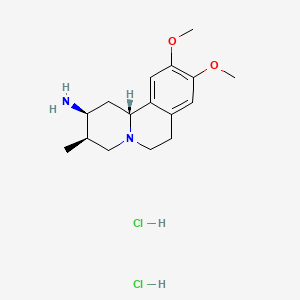
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
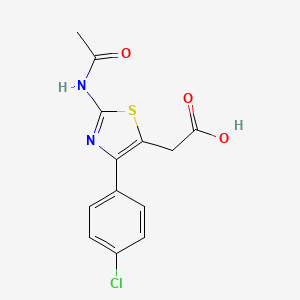
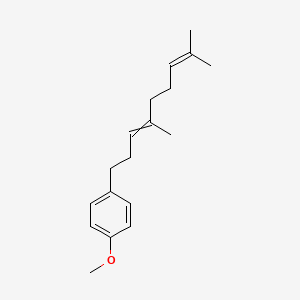


![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)


![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)
